2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile
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Overview
Description
2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile is a chemical compound with the molecular formula C9H12N2O. It is characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to an acetonitrile group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile typically involves the reaction of tert-butylamidoxime with a nitrile oxide. The reaction is catalyzed by a Lewis acid such as PTSA–ZnCl2, which facilitates the formation of the nitrile oxide intermediate . The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The nitrile group can also undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound is used as an optical brightener and has similar structural features, such as the presence of a tert-butyl group and an oxazole ring.
N-(5-((5-tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl): This compound shares the oxazole ring and tert-butyl group but has additional functional groups that confer different chemical properties.
Uniqueness
2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-(5-tert-butyl-1,2-oxazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQFBBIEDRQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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